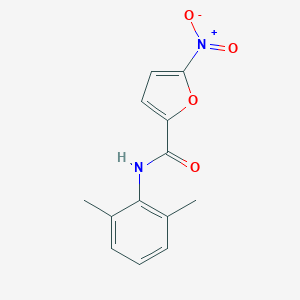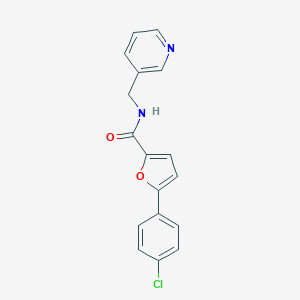
N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the nitrofuran family of compounds, which are known for their broad-spectrum antimicrobial activity. The compound has been synthesized using various methods, and its mechanism of action has been explored in detail.
Wirkmechanismus
The mechanism of action of N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the synthesis of nucleic acids, which are essential for the survival of microorganisms and cancer cells. The compound may also disrupt the integrity of cell membranes, leading to cell death.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and protozoa. The compound has also been shown to have antitumor activity, with studies showing that it can induce apoptosis in cancer cells. Additionally, the compound has been shown to have anti-inflammatory activity and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be synthesized using various methods. It has broad-spectrum antimicrobial activity, making it useful for studying the effects of antimicrobial agents on a range of microorganisms. The compound has also been shown to have promising antitumor activity, making it useful for studying the mechanisms of action of antitumor agents.
However, there are also limitations to the use of N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide in lab experiments. The compound has been shown to have cytotoxic effects on some normal cells, which may limit its use in certain experiments. Additionally, the compound may have off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide. One direction is the study of the compound's mechanism of action in more detail, including the identification of specific targets and pathways involved in its activity. Another direction is the development of more potent and selective analogs of the compound, which may have improved efficacy and fewer side effects. Additionally, the compound may be studied for its potential as a modulator of the immune system, with potential applications in the treatment of autoimmune diseases and cancer.
Synthesemethoden
N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide can be synthesized using various methods. One of the most common methods is the reaction of 2,6-dimethylphenylamine with 5-nitrofurfural in the presence of a catalyst. The reaction yields N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxylic acid, which can be converted to the amide using appropriate reagents. Other methods include the reaction of 5-nitrofuran-2-carboxylic acid with 2,6-dimethylphenyl isocyanate or the reaction of 2,6-dimethylphenylamine with 5-nitro-2-furoyl chloride.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide has been studied extensively for its potential applications in scientific research. It has been shown to have antimicrobial activity against a wide range of bacteria, fungi, and protozoa. It has also been studied for its potential as an antitumor agent, with promising results in preclinical studies. Additionally, the compound has been explored for its potential as an anti-inflammatory agent and as a modulator of the immune system.
Eigenschaften
Molekularformel |
C13H12N2O4 |
|---|---|
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C13H12N2O4/c1-8-4-3-5-9(2)12(8)14-13(16)10-6-7-11(19-10)15(17)18/h3-7H,1-2H3,(H,14,16) |
InChI-Schlüssel |
SYBVKUZANDMWMA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-methoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B251826.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251828.png)
![3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B251830.png)
![N-[4-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B251832.png)
![N-{2-methyl-4-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251834.png)
![N-{4-[(4-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B251835.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]pyridine-3-carboxamide](/img/structure/B251836.png)
![N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide](/img/structure/B251837.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251842.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B251843.png)
![N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B251844.png)
![Ethyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B251846.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251848.png)